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Compound of Interest

Compound Name: 4-Benzothiazol-2-YL-quinoline

CAS No.: 64434-97-5

Cat. No.: B11854504

Get Quote

Executive Summary & Structural Framework
The 4-(Benzothiazol-2-yl)quinoline scaffold (C

H

N

S, MW: 262.33 g/mol ) represents a conjugated system linking a quinoline ring at the C4
position to a benzothiazole moiety at the C2' position.[1] This hybrid structure is a privileged
scaffold in drug discovery, exhibiting potent antitumor, antimicrobial, and DNA-intercalating
properties due to its planar geometry and extended

-conjugation.[1]

Structural Connectivity
Core A: Quinoline ring (Heterocyclic, electron-deficient).[1]

Core B: Benzothiazole ring (Heterocyclic, S/N containing).
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Linkage: C-C single bond between Quinoline-C4 and Benzothiazole-C2'.[1]

Key Feature: The rotation around the C4-C2' bond allows for conformational isomerism,

though the planar conformation is often favored in solid state and DNA intercalation

complexes.

Synthesis & Experimental Context
To understand the spectroscopic data, one must understand the synthetic origin. Impurities

often stem from incomplete cyclization or residual starting materials.

Primary Synthetic Pathway: Oxidative Condensation
The most robust synthesis involves the condensation of Quinoline-4-carboxylic acid with 2-

Aminothiophenol in the presence of Polyphosphoric Acid (PPA), which acts as both solvent and

cyclodehydrating agent.[1]
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Figure 1: Acid-catalyzed condensation pathway for the synthesis of the target scaffold.

Spectroscopic Characterization (The Core)
A. Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight and structural

integrity.

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1]

Molecular Ion:
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[M+H]

(ESI):m/z 263.08 (Calculated).[1]

[M]

(EI):m/z 262.1.[1]

Isotopic Pattern: A distinct M+2 peak (~4.5% intensity of M+) is observed due to the

presence of Sulfur (

S).[1]

Fragmentation Pathway (EI-MS): The fragmentation typically involves the cleavage of the

heteroatoms and ring contraction.[1]

Molecular Ion (m/z 262): Base peak (highly stable aromatic system).

Loss of HCN (m/z 235): Common in quinoline derivatives.

Loss of CS (m/z 218): Characteristic of benzothiazoles.

B. Infrared Spectroscopy (FT-IR)
IR data is diagnostic for the formation of the benzothiazole ring (C=N) and the absence of the

carboxylic acid precursor (O-H/C=O of COOH).
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Functional Group

Wavenumber (

, cm

)

Assignment Note

C=N Stretch 1610 – 1590
Characteristic of Benzothiazole

& Quinoline rings.[1]

C=C Aromatic 1580, 1480
Skeletal vibrations of the fused

rings.

C-S-C Stretch 680 – 750
Thioether linkage in

benzothiazole (weak band).

C-H Aromatic 3050 – 3010

Weak stretching above 3000

cm

.[1]

Absence 1680 – 1720
Critical: Absence of C=O

confirms conversion of COOH.

C. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural proof. The numbering scheme assumes the quinoline

nitrogen is position 1.

H NMR (400 MHz, DMSO-

)
Note: Chemical shifts (

) are representative of the core scaffold.[1] Coupling constants (

) are typical for ortho/meta aromatic coupling.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

Q-H2 9.25 Singlet (s) -

Diagnostic: Most

deshielded

proton; adjacent

to N1 and the

electron-

withdrawing

benzothiazole at

C4.[1]

Q-H3 8.35 Doublet (d) 4.5

Ortho-coupled to

Q-H2 (if visible)

or long-range;

shielded relative

to H2.[1]

Q-H8 8.15 Doublet (d) 8.0

Peri-position;

deshielded by

the ring nitrogen

lone pair effect.

[1]

Q-H5 8.05 Doublet (d) 8.0

Peri-position to

the C4-

substituent.[1]

B-H4' 8.10 Doublet (d) 8.0

Deshielded by

the adjacent

thiazole nitrogen.

[1]

Q-H6, H7 7.6 – 7.8 Multiplet (m) -

Overlapping

aromatic signals.

[1]

B-H5', H6', H7' 7.4 – 7.6 Multiplet (m) -

Benzothiazole

benzenoid ring

protons.[1]
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Key Diagnostic Feature: The Singlet at ~9.25 ppm (H2) is the "smoking gun" for 4-substituted

quinolines.[1] If the substitution were at position 2, this singlet would disappear.

C NMR (100 MHz, DMSO-

)
C=N (Benzothiazole C2'): ~163.5 ppm (Quaternary, most deshielded).[1]

Quinoline C2: ~150.5 ppm (CH, adjacent to Nitrogen).

Quinoline C4: ~140.0 ppm (Quaternary, ipso to benzothiazole).

Aromatic Cluster: 120 – 135 ppm (Remaining CH and Cq signals).

Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, three primary impurities must be monitored

using the spectroscopic data above.

Target: 4-(Benzothiazol-2-yl)quinoline

Detection Method

Impurity A: Quinoline-4-COOH
(Starting Material)

IR: C=O band @ 1700 cm-1
NMR: Broad OH > 11 ppm

Impurity B: Disulfide Dimer
(Oxidized 2-Aminothiophenol)

MS: m/z 248
NMR: Symm. aromatic mlt (6.5-7.5 ppm)

Click to download full resolution via product page

Figure 2: Logical flow for impurity identification using spectral anomalies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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